molecular formula C13H16N4 B14899478 N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine

Cat. No.: B14899478
M. Wt: 228.29 g/mol
InChI Key: KOIGLTIAIWJHPW-UHFFFAOYSA-N
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Description

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrimidine core. The presence of ethyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized with formamide to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of ethyl and methyl groups provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

N-ethyl-5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine

InChI

InChI=1S/C13H16N4/c1-4-15-12-9(2)10(3)16-13(17-12)11-6-5-7-14-8-11/h5-8H,4H2,1-3H3,(H,15,16,17)

InChI Key

KOIGLTIAIWJHPW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1C)C)C2=CN=CC=C2

Origin of Product

United States

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